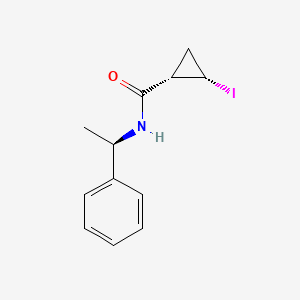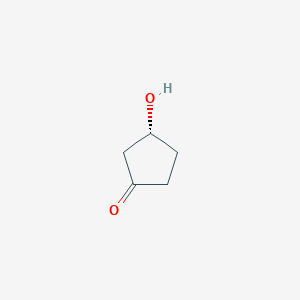
Cyclopentanone, 3-hydroxy-, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Hydroxycyclopentan-1-one is a chiral compound with a hydroxyl group attached to the third carbon of a cyclopentanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Hydroxycyclopentan-1-one typically involves the reduction of 3-oxocyclopentanone using chiral catalysts to ensure the formation of the desired enantiomer. One common method is the asymmetric reduction using borane and a chiral oxazaborolidine catalyst. The reaction is carried out under controlled conditions to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of ®-3-Hydroxycyclopentan-1-one often employs similar asymmetric reduction techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient and cost-effective production. Additionally, the purification process involves crystallization and chromatography to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-Hydroxycyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 3-oxocyclopentanone.
Reduction: Further reduction can lead to the formation of cyclopentanol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: 3-Oxocyclopentanone
Reduction: Cyclopentanol derivatives
Substitution: Various substituted cyclopentanone derivatives
Wissenschaftliche Forschungsanwendungen
®-3-Hydroxycyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and materials with specific chiral properties.
Wirkmechanismus
The mechanism of action of ®-3-Hydroxycyclopentan-1-one involves its interaction with various molecular targets, depending on its application. In enzymatic reactions, it may act as a substrate or inhibitor, influencing the activity of specific enzymes. The hydroxyl group and the chiral center play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxycyclopentanone: The racemic mixture of the compound.
3-Oxocyclopentanone: The oxidized form of the compound.
Cyclopentanol: The fully reduced form of the compound.
Uniqueness
®-3-Hydroxycyclopentan-1-one is unique due to its chiral nature, which imparts specific stereochemical properties. This makes it valuable in asymmetric synthesis and chiral resolution processes. Its ability to undergo various chemical transformations while maintaining its chiral integrity further enhances its utility in research and industrial applications.
Eigenschaften
Molekularformel |
C5H8O2 |
|---|---|
Molekulargewicht |
100.12 g/mol |
IUPAC-Name |
(3R)-3-hydroxycyclopentan-1-one |
InChI |
InChI=1S/C5H8O2/c6-4-1-2-5(7)3-4/h4,6H,1-3H2/t4-/m1/s1 |
InChI-Schlüssel |
GULNLSGTYCQLLM-SCSAIBSYSA-N |
Isomerische SMILES |
C1CC(=O)C[C@@H]1O |
Kanonische SMILES |
C1CC(=O)CC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




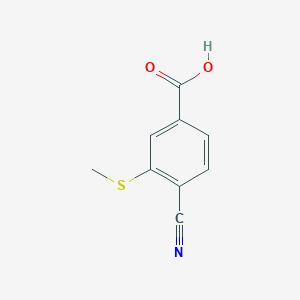
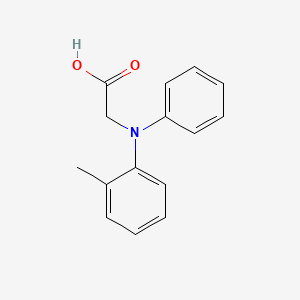
![2-Benzyl-4,6-dichloro-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole](/img/structure/B13003671.png)
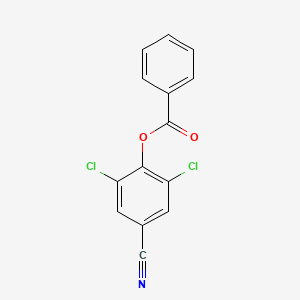
![Diethyl 2-((1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)malonate](/img/structure/B13003687.png)
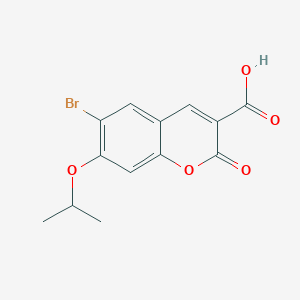

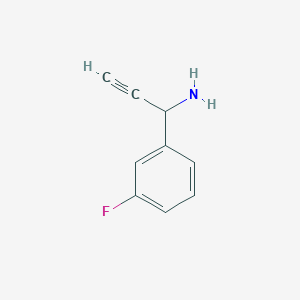
![5-Methyl-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylic acid](/img/structure/B13003710.png)
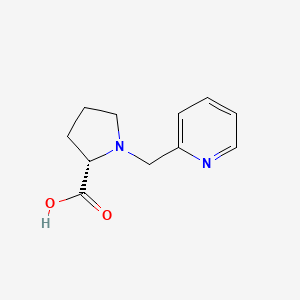
![2-Amino-1-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13003729.png)
